

An In-depth Technical Guide to (5-Methyl-1-Tritylimidazol-4-yl)Methanol

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Compound of Interest

Compound Name: (5-Methyl-1-Tritylimidazol-4-yl)Methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **(5-Methyl-1-Tritylimidazol-4-yl)Methanol**, a key intermediate in the development of various active pharmaceutical ingredients.

Chemical Structure and Properties

(5-Methyl-1-Tritylimidazol-4-yl)Methanol is a substituted imidazole derivative characterized by a methyl group at the 5-position, a trityl group protecting the nitrogen at the 1-position, and a methanol group at the 4-position of the imidazole ring. The bulky trityl group provides steric hindrance and influences the molecule's reactivity and solubility.

Table 1: Chemical Identifiers and Physical Properties

Property	Value
IUPAC Name	(5-Methyl-1-trityl-1H-imidazol-4-yl)methanol
CAS Number	106147-84-6[1]
Molecular Formula	C ₂₄ H ₂₂ N ₂ O
Molecular Weight	354.45 g/mol
Appearance	White to off-white powder
SMILES	<chem>CC1=C(CO)N=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4</chem>
Melting Point	Not explicitly available in public sources. The related compound, [4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-yl]methanol, has a melting point of 192-193°C.[2]
Solubility	Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Data

While specific experimental spectra for **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** are not readily available in the public domain, data is often obtainable from commercial suppliers upon request. The expected spectral characteristics are outlined below based on the analysis of its structural components.

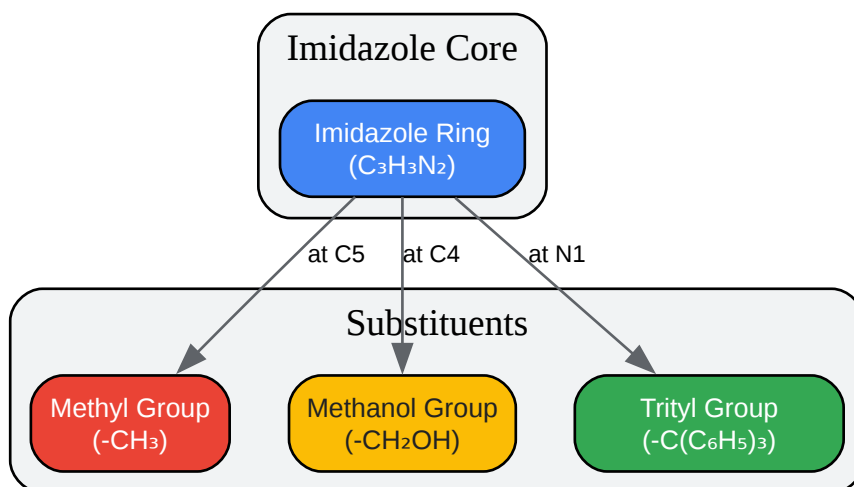
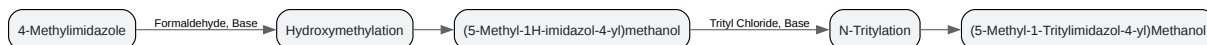
Table 2: Predicted Spectroscopic Data

Technique	Expected Characteristics
^1H NMR	- Aromatic protons (trityl group): Multiplets in the range of δ 7.0-7.5 ppm. - Imidazole proton: A singlet around δ 7.5-8.0 ppm. - Methylene protons ($-\text{CH}_2\text{OH}$): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. - Methyl protons ($-\text{CH}_3$): A singlet around δ 2.0-2.5 ppm. - Hydroxyl proton ($-\text{OH}$): A broad singlet, chemical shift is concentration and solvent dependent.
^{13}C NMR	- Aromatic carbons (trityl group): Multiple signals between δ 125-145 ppm. - Imidazole carbons: Signals in the range of δ 120-150 ppm. - Trityl quaternary carbon: A signal around δ 70-80 ppm. - Methylene carbon ($-\text{CH}_2\text{OH}$): A signal around δ 55-65 ppm. - Methyl carbon ($-\text{CH}_3$): A signal around δ 10-15 ppm.
IR (Infrared) Spectroscopy	- O-H stretch (alcohol): A broad band around $3200\text{-}3600\text{ cm}^{-1}$. - C-H stretch (aromatic and aliphatic): Peaks in the range of $2850\text{-}3100\text{ cm}^{-1}$. - C=C and C=N stretch (aromatic and imidazole rings): Peaks in the region of $1450\text{-}1600\text{ cm}^{-1}$. - C-O stretch (alcohol): A strong band around $1000\text{-}1200\text{ cm}^{-1}$.
Mass Spectrometry (MS)	- Molecular Ion (M^+): Expected at $m/z = 354.1732$. - Major Fragmentation Ion: A prominent peak at $m/z = 243$, corresponding to the stable trityl cation $[\text{C}(\text{C}_6\text{H}_5)_3]^+$.

Synthesis

The synthesis of **(5-Methyl-1-Tritylimidazol-4-yl)Methanol** is a two-step process starting from 4-methylimidazole. The first step is the hydroxymethylation of 4-methylimidazole to form the

precursor, (5-Methyl-1H-imidazol-4-yl)methanol. The second step involves the protection of the imidazole nitrogen with a trityl group.



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References

- 1. rsc.org [rsc.org]
- 2. epfl.ch [epfl.ch]
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